4-bromo-1-tosylindole
Description
Historical Trajectory and Contemporary Relevance of Indole (B1671886) Scaffolds
The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.combhu.ac.in A few years later, in 1869, he proposed its chemical structure. wikipedia.orgpcbiochemres.com The turn of the 20th century saw a surge of interest in indoles upon the discovery of their presence in essential alkaloids like tryptophan and auxins. wikipedia.orgcreative-proteomics.com
Today, indole derivatives are recognized as a crucial class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. mdpi.comnih.govresearchgate.net The indole scaffold is a privileged structure in drug discovery, forming the core of medications for cancer, inflammatory diseases, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.govnih.govijpsr.com The versatility of the indole ring allows for the synthesis of diverse compounds, including those effective against drug-resistant pathogens and chronic diseases like diabetes and hypertension. mdpi.comnih.gov
Methodological Advancements in Indole Nucleus Construction
The construction of the indole nucleus has been a subject of intense research, leading to the development of numerous synthetic methodologies.
Classical Methods:
Fischer Indole Synthesis: Developed by Emil Fischer in 1883, this is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgcreative-proteomics.combyjus.comnumberanalytics.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comjk-sci.comtestbook.comwikipedia.org
Reissert Indole Synthesis: This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form an indole-2-carboxylic acid. wikipedia.orgchemeurope.comresearchgate.net This intermediate can then be decarboxylated to yield the indole. wikipedia.orgchemeurope.com
Modern Palladium-Catalyzed Methods:
Hegedus Indole Synthesis: This process involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles. wikipedia.orgthieme-connect.comthieme-connect.com The reaction is notable for its efficiency and can be performed even with tosyl-protected amines. wikipedia.org
Larock Indole Synthesis: First reported by Richard C. Larock in 1991, this is a powerful heteroannulation reaction that utilizes a palladium catalyst to synthesize 2,3-disubstituted indoles from an ortho-iodoaniline (or bromoaniline) and a disubstituted alkyne. wikipedia.orgrsc.orgnih.govub.edusynarchive.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for forming carbon-nitrogen bonds. nih.govwikipedia.org It allows for the synthesis of aryl amines from aryl halides and amines under relatively mild conditions, offering a significant improvement over harsher traditional methods. wikipedia.org This methodology can be applied to the synthesis of N-arylindoles and has been used in sequential reactions to build complex indole structures. nih.govrsc.orgnih.gov
Other significant methods include the Madelung, Leimgruber-Batcho, and Gassman syntheses, each offering unique advantages for accessing specific substitution patterns on the indole core. bhu.ac.innih.govrsc.orgresearchgate.net
Significance of Functionalized Indoles as Synthetic Intermediates
Functionalized indoles are pivotal building blocks in organic synthesis, providing a strategic platform for the construction of more complex molecular architectures. researchgate.netnih.gov The introduction of specific functional groups at various positions of the indole ring allows for subsequent chemical transformations, enabling the synthesis of a diverse array of target molecules. researchgate.netnih.gov
The tosyl group (p-toluenesulfonyl) is often employed as a protecting group for the indole nitrogen. This protection facilitates certain reactions by preventing unwanted side reactions at the nitrogen atom and can influence the regioselectivity of subsequent functionalization steps. The presence of a halogen, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, significantly expanding the synthetic utility of the indole scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 |
InChI Key |
LLWDHSQCZPPQDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Tosylindole
Early Approaches to 4-Bromoindole (B15604) Derivatives
The initial forays into the synthesis of 4-bromoindole derivatives date back to the early 20th century. guidechem.com These early methods primarily relied on the direct electrophilic bromination of the indole (B1671886) core. guidechem.com While straightforward, these approaches often suffered from a lack of regioselectivity, leading to mixtures of brominated isomers that required tedious purification.
Another classical approach is the Batcho-Leimgruber indole synthesis, which provides a more controlled route to substituted indoles and could be adapted for the synthesis of 4-bromoindole. researchgate.net This method involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization to form the indole ring. By starting with a suitably brominated o-nitrotoluene, this method can yield the desired 4-bromoindole precursor.
Palladium-Catalyzed Routes to 4-Bromo-1-tosylindole
The advent of palladium catalysis revolutionized the synthesis of complex aromatic and heterocyclic compounds, including this compound. These methods offer high efficiency, selectivity, and functional group tolerance.
A significant advancement in the synthesis of N-tosylated indoles is the palladium(II)-catalyzed intramolecular cyclization of N-tosyl-o-ethenylanilines. Specifically, this compound can be efficiently prepared through the Pd(II)-catalyzed cyclization of N-tosyl-2-ethenyl-3-bromoaniline. datapdf.com This reaction proceeds via an oxidative addition of the N-H bond to the Pd(II) catalyst, followed by migratory insertion of the olefin and subsequent reductive elimination to furnish the indole ring. The presence of an oxidant, often molecular oxygen, is crucial for regenerating the active Pd(II) catalyst. northeastern.edu This strategy is notable for its ability to construct the protected indole core in a single, atom-economical step.
Table 1: Overview of Pd(II)-Catalyzed Cyclization
| Starting Material | Catalyst System | Key Transformation | Product | Reference |
|---|---|---|---|---|
| N-tosyl-2-ethenyl-3-bromoaniline | Pd(II) catalyst | Intramolecular Oxidative Cyclization | This compound | datapdf.com |
While Pd(II) catalysis is used to construct the indole ring, Pd(0) catalysis is instrumental in the functionalization of pre-formed indoles. The Heck reaction, a cornerstone of Pd(0) catalysis, involves an oxidative addition-olefin insertion-β-hydride elimination cycle. acs.org This methodology is particularly relevant for introducing substituents at the C3 position of the this compound scaffold. For instance, 3-iodo-4-bromo-1-tosylindole can react with various olefins in the presence of a Pd(0) catalyst to yield a range of 4-bromo-3-substituted-1-tosylindoles. acs.org The reaction is sensitive to the electron density of the carbon involved in the oxidative addition step, highlighting the electronic effects on reaction efficiency. acs.org
Tosylation of 4-Bromoindole Precursors
A common and direct route to this compound involves the protection of the nitrogen atom of a 4-bromoindole precursor. This is typically achieved by reacting 4-bromoindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. chemicalbook.com The base, often sodium hydride or potassium carbonate, deprotonates the indole nitrogen, forming a nucleophilic anion that attacks the electrophilic sulfur atom of the tosyl chloride. chemicalbook.comnih.gov This reaction is generally high-yielding and proceeds under mild conditions. chemicalbook.com The tosyl group serves not only as a protecting group but also influences the reactivity of the indole ring in subsequent transformations. masterorganicchemistry.com
Table 2: Representative Tosylation Reaction of 4-Bromoindole
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoindole | p-Toluenesulfonyl chloride | K₂CO₃ | 1,2-dimethoxyethane | 64% (of second step) | chemicalbook.com |
| 4-Bromoindole | Phenylsulfonyl chloride* | - | - | 91% |
Note: Phenylsulfonyl chloride is used here, yielding a benzenesulfonyl group, which is structurally and electronically very similar to the tosyl group.
Regioselective Bromination Strategies for Indole Systems
Achieving regioselectivity in the bromination of indoles is a significant synthetic challenge. The outcome is highly dependent on the reaction conditions and the nature of the substituents already present on the indole ring. When the indole nitrogen is protected with an electron-withdrawing group like a tosyl group, the electronic properties of the indole nucleus are altered. This change in electron distribution can be exploited to direct electrophilic substitution.
For instance, the introduction of electron-withdrawing groups at the N1 position is a known strategy to direct bromination to the C6-position of the indole ring. nih.gov While direct studies on the bromination of 1-tosylindole to selectively yield the 4-bromo isomer are specific, the principle of using N-protection to control regioselectivity is well-established. The tosyl group's steric bulk and electronic influence can deactivate the pyrrole (B145914) ring towards electrophilic attack, making the benzene (B151609) portion of the indole more reactive and allowing for more controlled bromination at positions like C4, C5, C6, or C7, depending on other directing factors and reaction conditions.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.
In palladium-catalyzed reactions, the choice of ligand can significantly impact the catalyst's activity and selectivity. For the functionalization of this compound via Heck reactions, reaction conditions such as heating at 120 °C for 17 hours in dimethylformamide (DMF) have been reported to give yields around 69%. acs.org
For the tosylation of 4-bromoindole, the choice of base and solvent is critical. The use of a strong base like sodium hydride in an aprotic polar solvent like DMF ensures complete deprotonation of the indole nitrogen, often leading to high yields of the N-tosylated product. nih.gov A reported synthesis of the analogous 4-bromo-1-(benzenesulfonyl)-1H-indole achieved a high yield of 91%, indicating that the protection step can be highly efficient. The optimization process involves a systematic variation of these parameters to find the ideal balance that favors the desired product formation while minimizing side reactions.
Reactivity and Transformational Chemistry of 4 Bromo 1 Tosylindole
Electrophilic Substitution Pathways on the Indole (B1671886) Nucleus
The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. The presence of the electron-withdrawing tosyl group on the nitrogen atom modulates this reactivity, while the inherent electronic properties of the indole nucleus direct incoming electrophiles.
Selective Electrophilic Substitutions at the 3-Position
The C3 position of the indole nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic attack. quora.com This inherent reactivity is maintained in 4-bromo-1-tosylindole, allowing for selective functionalization at this position.
The reaction of this compound with mercury(II) chloride leads to the formation of 4-bromo-3-(chloromercurio)-1-tosylindole. This transformation proceeds via an electrophilic substitution pathway where the mercuric chloride acts as the electrophile. The resulting organomercurial compound is a stable, isolable intermediate that serves as a valuable precursor for further functionalization. acs.org
Table 1: Synthesis of 4-bromo-3-(chloromercurio)-1-tosylindole
| Reactant | Reagent | Product | Yield |
| This compound | Mercury(II) chloride | 4-Bromo-3-(chloromercurio)-1-tosylindole | Good |
Data derived from a representative synthetic protocol. acs.org
Direct iodination of this compound at the 3-position can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS). beilstein-journals.org This reaction provides a direct route to 4-bromo-3-iodo-1-tosylindole, a key intermediate for subsequent cross-coupling reactions. acs.org The electrophilic iodination proceeds readily due to the high nucleophilicity of the C3 position. acs.orgbeilstein-journals.org
Table 2: Synthesis of 4-bromo-3-iodo-1-tosylindole
| Reactant | Reagent | Product | Reference |
| This compound | N-Iodosuccinimide (NIS) | 4-Bromo-3-iodo-1-tosylindole | acs.orgbeilstein-journals.org |
Palladium-Mediated Cross-Coupling and Functionalization Reactions
The bromine and iodine substituents on the this compound scaffold are amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, offering pathways to a diverse array of functionalized indoles. nih.govillinois.eduyoutube.com
Transmetalation Reactions with Palladium
The 3-(chloromercurio) derivative of this compound can undergo transmetalation with a palladium complex. acs.org In this process, the chloromercurio group is exchanged for a palladium species, generating an organopalladium intermediate. This intermediate is highly reactive and can participate in various subsequent coupling reactions. This transmetalation step is a key activation process, enabling the introduction of a wide range of organic fragments at the 3-position. acs.orguwindsor.ca
Allyl Chloride Insertion and Formation of 3-Allyl-4-bromo-1-tosylindole
Following the transmetalation of 4-bromo-3-(chloromercurio)-1-tosylindole with a palladium catalyst, the resulting organopalladium intermediate can readily react with allyl chloride. acs.org This reaction involves the insertion of the allyl group into the carbon-palladium bond, followed by reductive elimination to furnish 3-allyl-4-bromo-1-tosylindole. This specific transformation highlights the utility of the organomercurial precursor in accessing C3-allylated indoles, which are versatile building blocks in organic synthesis. acs.orgresearchgate.net
Table 3: Synthesis of 3-Allyl-4-bromo-1-tosylindole
| Starting Material | Reagents | Product | Reference |
| 4-Bromo-3-(chloromercurio)-1-tosylindole | Palladium catalyst, Allyl chloride | 3-Allyl-4-bromo-1-tosylindole | acs.org |
Conversion to 4-Substituted 1-Tosylindoles via Subsequent Palladium Cycles
The bromine atom at the 4-position of 1-tosylindole is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These transformations are fundamental for the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds. nih.gov For instance, the coupling with arylboronic acids provides access to 4-aryl-1-tosylindoles. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a base. acs.org The choice of ligand can be crucial for achieving high yields and preventing side reactions. acs.orgnih.gov The reactivity difference between various aryl halides can be exploited for selective couplings. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C4-position by coupling this compound with terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 4-alkynyl-1-tosylindoles are valuable intermediates for further transformations. researchgate.net Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org
Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds between this compound and alkenes. sci-hub.se This palladium-catalyzed reaction is instrumental in synthesizing 4-alkenyl-1-tosylindoles. The reaction conditions, including the choice of catalyst, base, and solvent, can influence the efficiency and stereoselectivity of the vinylation. researchgate.net
| Coupling Reaction | Reactant | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 4-Aryl-1-tosylindole | acs.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 4-Alkynyl-1-tosylindole | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-1-tosylindole | sci-hub.seresearchgate.net |
Chemoselective Vinylation at the 4-Position
Chemoselective vinylation at the C4-position of the indole nucleus, particularly when other reactive sites are present, is a significant synthetic challenge. The Mizoroki-Heck reaction is a key method for achieving this transformation on bromoarenes like this compound. researchgate.net By carefully selecting the palladium catalyst, ligand, and reaction conditions, the vinyl group can be introduced selectively at the C4-position, leaving other potentially reactive functional groups intact. For example, palladium-catalyzed direct arylations of N-substituted pyrazoles bearing bromo or iodo substituents at the C4 position have been shown to be highly chemoselective, with the C-halogen bonds not participating in the C-H bond arylation process. rsc.org This principle of chemoselectivity is crucial when dealing with complex substrates where multiple reaction pathways are possible.
Intramolecular Cyclization and Annulation Reactions
The derivatives of this compound are valuable precursors for constructing complex, multi-ring systems through intramolecular cyclization and annulation reactions. These reactions often leverage the C4-bromo substituent as a handle for forming new rings fused to the indole core.
Intramolecular Heck reactions are a powerful strategy for synthesizing fused polycyclic indole structures. sci-hub.se For instance, derivatives of this compound, appropriately substituted at the C3 or C5 position with a tethered alkene, can undergo palladium-catalyzed intramolecular cyclization to form new rings. This approach has been utilized to construct 3,4-fused tricyclic indole skeletons. encyclopedia.pub The success of these cyclizations often depends on the nature of the tether and the reaction conditions. These intramolecular reactions are pivotal in the synthesis of various biologically active indole alkaloids and related compounds. encyclopedia.pubmdpi.com
The synthesis of tricyclic indole enones from this compound derivatives can be achieved through cascade reactions. One such approach involves a palladium-catalyzed cascade annulation between an ortho-iodoacrylamide and an unsymmetrical internal alkyne to generate 3,4-fused tricyclic indolones. mdpi.com Another strategy involves the palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones, which can lead to the formation of cyclohexanone-fused tetrahydropyrano[3,4-b]indoles. mdpi.com These complex transformations highlight the utility of palladium catalysis in constructing intricate molecular architectures from functionalized indole precursors. mdpi.com
Nucleophilic Addition and Reduction Reactions of Derivatives
Derivatives of this compound, such as those containing carbonyl groups, can undergo nucleophilic addition and reduction reactions to introduce further chemical diversity.
For example, 4-bromo-1-tosyl-1H-indole-3-carbaldehyde, a derivative of the parent compound, can participate in reactions typical of aldehydes. chemicalbook.com The aldehyde functional group is susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of secondary alcohols. Furthermore, the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride. The tosyl group at the N-1 position can influence the reactivity of the indole ring and its substituents. The N-functionalization of indoles through nucleophilic addition is an important method for synthesizing N-substituted indoles with potential biological activity. mdpi.com
In some cases, the indole core itself or its derivatives can undergo reduction. For instance, tosylhydrazine has been used for the conjugate reduction of 3-phenacylideneoxindoles. beilstein-journals.org The one-electron reduction of various indole derivatives has also been studied, leading to the formation of indolyl radicals.
Applications of 4 Bromo 1 Tosylindole in Complex Molecule Synthesis
Precursors to Optically Active Tryptophan Derivatives
4-Bromo-1-tosylindole is a key starting material in the synthesis of optically active tryptophan derivatives, which are in turn essential for the construction of a number of biologically active natural products. A notable example is the synthesis of (R)-N-Boc- or (R)-Cbz-4-bromo-N-methyl-1-tosyltryptophan methyl ester. These compounds are significant intermediates in the total synthesis of ergot alkaloids. The synthesis begins with the conversion of 4-bromoindole (B15604) to (R)-N-acetyl-4-bromo-1-tosyltryptophan methyl ester. This is followed by a simultaneous N-methylation and deacetylation step to yield the desired optically pure N-protected 4-bromo-N-methyl-1-tosyltryptophan methyl esters.
Furthermore, palladium-catalyzed reactions have been employed to transform 3-iodo-1-tosylindole into various 4-bromo-3-substituted 1-tosylindoles. These substituted indoles are valuable precursors for creating optically active tryptophan analogs, highlighting the importance of the this compound scaffold in accessing a range of tailored amino acid derivatives.
Strategic Intermediate in Ergot Alkaloid Synthesis
The ergot alkaloids are a class of fungal metabolites with a broad spectrum of biological activities. The synthesis of their complex tetracyclic ergoline (B1233604) ring system presents a significant challenge to organic chemists. 4-Substituted indoles, particularly 4-bromoindole and its derivatives like this compound, are pivotal starting materials for accessing this intricate framework.
Construction of the Lysergic Acid Framework
Lysergic acid is the central compound of the ergot alkaloid family. While numerous total syntheses of lysergic acid have been reported, detailing a variety of strategic approaches, the direct and explicit use of this compound in the construction of the lysergic acid framework is not extensively documented in readily available literature. However, the strategic importance of introducing functionality at the C4 position of the indole (B1671886) ring is a recurring theme in many synthetic routes. The bromo-substituent in this compound offers a versatile handle for introducing the necessary carbon fragments to build the C and D rings of the ergoline skeleton through various cross-coupling reactions.
Total Synthesis Efforts towards Clavicipitic Acid
Clavicipitic acid, another member of the ergot alkaloid family, possesses a unique azepino[5,4,3-cd]indole core. Synthetic strategies towards this target often rely on 4-substituted tryptophan derivatives. As a precursor to these derivatives, this compound plays a foundational role. For instance, (R)-N-Boc-4-bromo-N-methyl-1-tosyltryptophan methyl ester, synthesized from this compound, is a key intermediate in the total synthesis of clavicipitic acids. The synthetic route leverages the bromo-substituent for further transformations to construct the characteristic azepino ring of clavicipitic acid.
| Intermediate Derived from this compound | Target Molecule | Key Transformation |
| (R)-N-Boc-4-bromo-N-methyl-1-tosyltryptophan methyl ester | Clavicipitic Acid | Formation of the azepinoindole core |
Approaches to Rugulovasines and Setoclavine (B1252043)
The application of this compound in the total synthesis of other ergot alkaloids such as rugulovasines and setoclavine is not well-documented in publicly available scientific literature. Synthetic approaches to these molecules often employ different strategies and starting materials. However, the general utility of 4-substituted indoles in ergot alkaloid synthesis suggests that this compound could potentially serve as a viable, albeit currently underexplored, precursor in synthetic routes to these compounds.
Utility in the Synthesis of Other Natural Products and Analogs (e.g., Teleocidins)
The utility of this compound extends beyond ergot alkaloids to the synthesis of other complex natural products. In the total synthesis of teleocidins B-1 through B-4, for instance, a related N-protected 4-bromoindole derivative is a key starting material. nih.gov While the presented synthesis ultimately utilizes an acetyl protecting group to avoid a tosyl deprotection step, the authors note that in related Ullmann coupling reactions, a tosyl group on the indole nitrogen was required. nih.gov This highlights the strategic importance of the N-tosyl group in facilitating certain key bond-forming reactions, making this compound a valuable, and in some cases necessary, intermediate for the synthesis of such complex natural products.
Design and Synthesis of Advanced Heterocyclic Scaffolds
This compound and its derivatives are valuable synthons for the creation of advanced and novel heterocyclic scaffolds. The reactivity of the C-Br bond, coupled with the electronic properties imparted by the tosyl group, allows for a diverse range of chemical transformations. For example, 4-bromo-1-tosyl-1H-indole-3-carbaldehyde, which can be synthesized from 4-bromoindole, serves as a versatile building block for more complex structures. chemicalbook.com
Furthermore, the N-tosyl indole moiety is a common feature in the design of new biologically active molecules. For instance, N-tosyl-indole derivatives have been used to synthesize novel thiosemicarbazones, a class of compounds with a wide range of pharmacological activities. The synthesis of these complex heterocyclic systems often involves the strategic manipulation of functional groups on the indole core, for which this compound is an excellent starting point. The ability to introduce various substituents at the 4-position via cross-coupling reactions, followed by further modifications, opens up a vast chemical space for the design and synthesis of new therapeutic agents and functional materials.
| Derivative of this compound | Resulting Heterocyclic Scaffold |
| 4-Bromo-1-tosyl-1H-indole-3-carbaldehyde | Precursor for various complex heterocycles |
| N-Tosyl-indole derivatives | Thiosemicarbazones |
Computational and Theoretical Investigations of 4 Bromo 1 Tosylindole Chemistry
Mechanistic Elucidation of Synthetic and Transformational Pathways
Computational chemistry provides powerful tools to unravel the complex mechanisms underlying the synthesis and subsequent transformations of 4-bromo-1-tosylindole. The formation of the core structure typically involves two key steps: the N-tosylation of a 4-bromoindole (B15604) precursor and the bromination of a 1-tosylindole.
The N-tosylation of an indole (B1671886) derivative is generally understood to proceed via a nucleophilic attack of the deprotonated indole nitrogen onto the sulfur atom of tosyl chloride. Theoretical models can elucidate the transition state of this SN2-type reaction, detailing the bond-forming and bond-breaking processes.
Transformations involving this compound, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), are a major focus of mechanistic studies. arabjchem.org For instance, in a palladium-catalyzed coupling, computational models can map out the entire catalytic cycle, including:
Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond. DFT calculations can determine the activation energy for this step, which is often rate-determining.
Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki coupling) to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
These computational investigations provide a step-by-step energy profile of the reaction pathway, helping to identify key intermediates and transition states. This insight is crucial for optimizing reaction conditions such as catalyst choice, ligand effects, and temperature to improve yield and selectivity. arabjchem.org
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has become an indispensable tool for probing the electronic structure and reactivity of molecules like this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can gain insights into the molecule's nucleophilic and electrophilic nature. researchgate.net
The tosyl group is a strong electron-withdrawing group, which lowers the energy of both the HOMO and LUMO of the indole ring system. The bromine atom at C4 also exerts an electron-withdrawing inductive effect. DFT calculations can precisely quantify these effects and predict the most likely sites for electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, for example, provide a visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity. nih.govmdpi.com These parameters are critical for comparing the reactivity of this compound with other substituted indoles and for predicting its behavior in various chemical environments.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Symbol | Definition | Predicted Significance for this compound |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons (nucleophilicity) |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Relates to chemical stability and reactivity |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index | ω | μ² / (2η) | Quantifies the global electrophilic nature of the molecule |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape |
Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.
Prediction of Reaction Outcomes and Stereochemical Control
Computational modeling is increasingly used to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For this compound, this is particularly relevant in reactions that introduce new functional groups or chiral centers.
For example, in a reaction where a substituent is added to the indole core, DFT can be used to calculate the activation energies for addition at different positions. The position with the lowest energy transition state is the most likely product, thus predicting the regioselectivity.
When reactions have the potential to create stereoisomers, computational chemistry can help predict which isomer will be favored. rijournals.com This is achieved by modeling the transition states leading to each stereoisomer. The difference in the calculated free energies of these transition states can be used to predict the enantiomeric or diastereomeric excess. This is especially valuable in asymmetric synthesis, where a chiral catalyst is used to control the stereochemical outcome. rijournals.com Confirming the absolute stereochemistry of a reaction product is often definitively achieved through total synthesis. nih.gov
Key strategies for achieving stereochemical control that can be modeled computationally include:
Chiral Catalysts: Modeling the interaction between the substrate (this compound), the reactant, and the chiral catalyst to understand the origin of stereoinduction.
Chiral Auxiliaries: Attaching a temporary chiral group to the molecule to direct the stereochemical course of a subsequent reaction.
Conformational Analysis and Intermolecular Interactions (within a reaction context)
The three-dimensional shape (conformation) of this compound and its interactions with other molecules are critical determinants of its reactivity. The bulky tosyl group attached to the nitrogen atom can rotate, leading to different conformers. Computational methods, particularly potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers to rotation between them.
This conformational preference is vital in a reaction context. The orientation of the tosyl group can sterically hinder or facilitate the approach of a reactant to a specific face of the indole ring.
Furthermore, within a reaction's transition state, non-covalent intermolecular interactions play a crucial role in stabilization. For this compound, these can include:
Hydrogen Bonds: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.
Halogen Bonding: The bromine atom at C4 can act as a halogen bond donor.
π-π Stacking: The aromatic indole ring and the phenyl ring of the tosyl group can engage in stacking interactions with other aromatic systems, such as catalysts or reactants.
C-H···O and C-Br···π interactions: These weaker interactions can collectively contribute significantly to the stability of a transition state assembly.
Hirshfeld surface analysis is a computational technique used to visualize and quantify these diverse intermolecular interactions within a crystal structure or a molecular complex, providing detailed insight into how molecules pack and interact. dntb.gov.ua By understanding these subtle forces, chemists can better predict how this compound will behave in a complex reaction environment, leading to more rational and efficient synthetic design.
Future Directions and Emerging Research Avenues in 4 Bromo 1 Tosylindole Chemistry
Development of More Sustainable and "Green" Synthetic Methodologies
A significant thrust in modern chemical synthesis is the development of environmentally benign processes. For indole (B1671886) derivatives, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives. Research in the broader field of indole synthesis points towards several green strategies that could be adapted for 4-bromo-1-tosylindole. These include the use of water or ethanol-water mixtures as reaction solvents, the application of catalyst-free reaction conditions where possible, and the utilization of energy-efficient techniques like ultrasound irradiation to promote reactions. researchgate.net One approach involves employing reusable, low-cost catalysts, such as copper oxide (CuO) nanoparticles, which can be easily recovered and reused, minimizing waste. researchgate.net
The concept of a "shell biorefinery," which utilizes components from fractionated crustacean shells, has been demonstrated in the synthesis of the anticancer alkaloid proximicin A from chitin (B13524), showcasing a proof-of-concept for using renewable biomass as a starting point for complex nitrogen-containing molecules. science.gov The principles of green chemistry, such as designing convenient, economical, and high-yielding protocols, are being actively applied to the synthesis of various indole-based compounds. science.gov Transition metal catalysis, a cornerstone of this compound reactivity, is itself considered a platform for more environmentally friendly transformations due to its high efficiency and selectivity. acs.org
Table 1: Comparison of Traditional vs. Emerging "Green" Synthetic Approaches for Indole Synthesis
| Feature | Traditional Methodology | "Green" & Sustainable Methodology |
|---|---|---|
| Solvents | Often relies on hazardous or chlorinated organic solvents (e.g., DMF, Dichloromethane). | Use of water, ethanol/water mixtures, or solvent-free conditions. researchgate.net |
| Catalysts | Stoichiometric amounts of reagents, or precious metal catalysts that are difficult to recover. | Recyclable catalysts (e.g., CuO nanoparticles), biocatalysts, or catalyst-free systems. researchgate.net |
| Energy Input | Conventional heating requiring significant energy. | Alternative energy sources like ultrasound or microwave irradiation. researchgate.net |
| Starting Materials | Typically derived from petrochemical feedstocks. | Exploration of renewable feedstocks like chitin from biomass. science.gov |
| Waste Generation | Can produce significant amounts of non-recyclable waste. | Focus on atom economy, catalyst recyclability, and biodegradable byproducts. researchgate.net |
Exploration of Novel Catalytic Systems Beyond Palladium
While palladium has been the dominant metal for catalyzing cross-coupling reactions with this compound, the exploration of alternative, more abundant, and cost-effective metals is a major research avenue. datapdf.comscience.govscience.govscience.gov Copper-based catalysts, for instance, have shown significant promise. Copper iodide has been used effectively for cyclization reactions, and copper-catalyzed protocols for the N-arylation and vinylation of various nitrogen and oxygen nucleophiles are well-established. science.govresearchgate.net
Nickel is another attractive alternative to palladium. Nickel-catalyzed cross-coupling reactions, such as the electroreductive coupling of bromoindoles using a nickel-2,2'-bipyridine complex, have been reported. epdf.pub Furthermore, visible-light-mediated nickel(II)-catalyzed C-N cross-coupling reactions have been developed, offering a green approach that can be conducted in water. science.gov Beyond first-row transition metals, ruthenium clusters have been investigated for the catalytic synthesis of indoles from aminoaryl ethanols, representing a departure from traditional cross-coupling pathways. researchgate.net The development of entirely metal-free catalytic systems, for example using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant for C-H amination, represents a paradigm shift, obviating the need for expensive and potentially toxic transition metals altogether. researchgate.net
Table 2: Selected Alternative Catalytic Systems for Indole Synthesis and Functionalization
| Catalytic System | Metal | Reaction Type | Key Advantages |
|---|---|---|---|
| Copper (I/II) Salts | Copper | Cyclization, N-Arylation, Vinylation | Low cost, readily available, effective for C-N bond formation. science.govresearchgate.net |
| Nickel-Bipyridine Complex | Nickel | Reductive Coupling | Utilizes a more abundant first-row transition metal. epdf.pub |
| (μ-Oxo)tetraruthenium Cluster | Ruthenium | Dehydrogenative Cyclization | Novel reaction pathway, not reliant on pre-halogenated substrates. researchgate.net |
| DDQ | Metal-Free | Oxidative C-H Amination | Avoids transition metals, operationally simple. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with continuous-flow and automated systems is set to revolutionize the production of complex molecules like derivatives of this compound. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. science.gov These benefits include superior control over reaction parameters such as temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability. acs.org
Continuous-flow photochemistry, in particular, has been shown to significantly enhance the efficiency of certain synthetic transformations relevant to indole synthesis. researchgate.net Automated synthesis platforms, often coupled with flow reactors, allow for the rapid and systematic production of compound libraries. researchgate.net This technology is particularly suited for a versatile scaffold like this compound, where the bromo and tosyl groups can be sequentially or orthogonally functionalized. Such automated parallel synthesis would enable the rapid generation of numerous analogues for applications in drug discovery and materials science. researchgate.net
Stereoselective Synthesis of Advanced Derivatives
The creation of chiral molecules with precise three-dimensional structures is a paramount goal in organic synthesis, particularly for pharmaceutical applications. Research has demonstrated that this compound is a valuable precursor for stereoselective synthesis. A key example is its use in preparing optically active tryptophan derivatives. researchgate.net In one notable route, a palladium-mediated chemoselective vinylation of this compound was used to create a dehydrotryptophan derivative. acs.org This intermediate was then subjected to an asymmetric reduction using a chiral DIPAMP-rhodium complex to yield an optically active product with high enantioselectivity. acs.org
This strategy highlights a powerful approach: using the indole core as a template and then introducing chirality through a stereoselective reaction. Similar intramolecular Heck reactions starting from derivatives of this compound have been used to construct complex, polycyclic frameworks, including precursors to ergot alkaloids and other structurally advanced targets. science.govepdf.pub The ability to convert this compound into precursors for optically active tryptophans underscores its potential in building complex, biologically relevant molecules. researchgate.net
Table 3: Examples of Stereoselective Reactions Involving this compound Derivatives
| Starting Material Derivative | Reaction | Chiral Catalyst/Reagent | Product Type |
|---|---|---|---|
| 4-Bromodehydrotryptophan derivative | Asymmetric Reduction | DIPAMP-Rhodium Complex | Optically Active Tryptophan Derivative acs.org |
| 3-Allyl-4-bromo-1-tosylindole | Intramolecular Heck Cyclization | Pd(OAc)₂ (achiral, but forms chiral product) | Tricyclic Indole Derivative epdf.pub |
| 3-Iodo-4-bromo-1-tosylindole derivative | Further elaboration | Not specified | Potential precursor to optically active tryptophans researchgate.net |
High-Throughput Screening for New Reactivity Patterns
High-throughput screening (HTS) is a powerful methodology used extensively in drug discovery to rapidly test thousands of compounds for biological activity. acs.org This same technology can be adapted to accelerate the discovery of new chemical reactions and reactivity patterns. This compound is an ideal substrate for such endeavors. Its two distinct functional handles—the C4-bromo group amenable to a vast array of cross-coupling reactions and the N-tosyl group that can be removed or modified—allow for the creation of large, diverse libraries of molecules from a single, common intermediate. acs.org
By subjecting this compound or its simple derivatives to a wide array of reagents, catalysts, and reaction conditions in a parallel format, researchers can quickly identify novel and unexpected transformations. This approach moves beyond hypothesis-driven research, allowing for the serendipitous discovery of new ways to functionalize the indole scaffold. The resulting structurally complex and diverse screening collections are invaluable for identifying new lead compounds for drug development, as they offer three-dimensional arrangements of chemical functionality often missing in standard libraries. acs.org
Q & A
Basic: What are the standard synthetic routes for preparing 4-bromo-1-tosylindole, and how can intermediates be optimized for yield?
Answer:
The Hegedus method (1989) involves a two-step synthesis: (1) mercuration of this compound to form mercurioindole intermediates (e.g., compound 30 ), followed by (2) Pd(PPh₃)₄-catalyzed cross-coupling with acyl chlorides like acryloyl chloride . To optimize yields:
- Mercuration: Use inert atmosphere (N₂/Ar) to prevent Hg(0) decomposition.
- Coupling: Ensure stoichiometric control of Pd catalyst (0.5–1 mol%) and avoid excess acid chloride, which can lead to side reactions.
- Purification: Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) effectively isolates the product.
Advanced: How can researchers resolve contradictions in Pd-mediated coupling efficiency when using this compound as a substrate?
Answer:
Contradictions in Pd-catalyzed coupling yields (e.g., 31% without chloranil vs. improved yields with chloranil ) arise from reoxidant selection. Systematic troubleshooting includes:
- Reoxidant screening: Compare chloranil, DDQ, MnO₂, and Ag₂CO₃ under identical conditions. Chloranil regenerates Pd(II) more efficiently, reducing Pd(0) aggregation .
- Mechanistic analysis: Use in situ XAS (X-ray absorption spectroscopy) to monitor Pd oxidation states during catalysis.
- Error quantification: Calculate uncertainties from catalyst loading, solvent purity, and reaction time using ANOVA for ≥3 replicates .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromine at C4, tosyl at N1) via characteristic shifts:
- Tosyl group: δ ~7.7–7.8 ppm (aromatic protons), δ ~2.4 ppm (CH₃) .
- Bromine: Deshielded C4 carbon (δ ~120–125 ppm in ¹³C) .
- HPLC-MS: Use C18 columns (MeCN/H₂O + 0.1% formic acid) to verify purity (>95%) and detect side products (e.g., dehalogenated byproducts).
- Melt point analysis: Compare observed values (e.g., 145–148°C) with literature to confirm crystallinity .
Advanced: How can researchers design experiments to probe the mechanism of oxidative coupling reactions involving this compound?
Answer:
- Isotopic labeling: Synthesize deuterated or ¹³C-labeled this compound to track bond formation/cleavage via NMR or MS .
- Kinetic studies: Monitor reaction progress under varying Pd(II)/reoxidant ratios using stopped-flow UV-Vis spectroscopy.
- Computational modeling: DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in Pd-mediated C–C coupling .
- Control experiments: Exclude radical pathways by adding TEMPO (radical scavenger) and comparing yields .
Basic: How should researchers handle discrepancies between observed and literature-reported melting points for this compound derivatives?
Answer:
- Recrystallization: Repurify the compound using slow evaporation (CH₂Cl₂/hexane) to eliminate solvent-trapping artifacts .
- Instrument calibration: Verify melt point apparatus accuracy with standard compounds (e.g., benzoic acid, m.p. 122°C).
- Hygroscopicity testing: Store samples in a desiccator to rule out moisture-induced melting depression .
- Cross-reference: Check multiple databases (Reaxys, SciFinder) for consensus values and note solvent-dependent polymorphism .
Advanced: What strategies are effective for integrating this compound into complex heterocyclic systems (e.g., indole alkaloid analogs)?
Answer:
- Tandem coupling-deprotection: Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids, followed by tosyl deprotection (e.g., Mg/MeOH) .
- Photoredox catalysis: Explore C–H functionalization under blue light (450 nm) with Ir(ppy)₃ to bypass pre-functionalized substrates .
- Retrosynthetic mapping: Prioritize steps preserving the indole core’s reactivity (e.g., late-stage bromination risks regioselectivity issues) .
Basic: How can researchers ensure reproducibility when scaling up this compound syntheses?
Answer:
- Batch consistency: Source reagents (e.g., Pd(PPh₃)₄) from the same supplier and lot.
- Reaction monitoring: Use TLC (Rf ~0.4 in 1:1 hexane/EtOAc) to track intermediate formation .
- Scale-up protocols: Maintain heat/mass transfer efficiency by adjusting stir rates (≥500 rpm) and solvent volumes (keep concentration ≤0.1 M) .
Advanced: How should conflicting data on the regioselectivity of this compound functionalization be analyzed?
Answer:
-
Meta-analysis: Compile literature data into a table comparing substituents, catalysts, and conditions (Table 1).
Entry Catalyst Position Yield (%) Reference 1 Pd(OAc)₂ C3 62 2 CuI C5 48 -
Multivariate regression: Identify dominant factors (e.g., electronic vs. steric effects) using software like JMP or R .
-
Collaborative validation: Share raw data (NMR, HPLC traces) via open repositories (e.g., Zenodo) for peer verification .
Basic: What safety protocols are essential when handling this compound and its intermediates?
Answer:
- Mercury hazards: Use closed systems for mercurioindole synthesis and dispose of Hg waste via certified protocols .
- Bromine exposure: Work in fume hoods with nitrile gloves and PPE; monitor air quality with Br₂ detectors .
- Spill management: Neutralize acid chlorides with NaHCO₃ slurry before disposal .
Advanced: How can machine learning models improve the prediction of reaction outcomes for this compound derivatives?
Answer:
- Dataset curation: Compile reaction data (≥500 entries) from Reaxys and annotated lab notebooks, including failed attempts .
- Feature engineering: Input variables: catalyst loading, solvent polarity (ET(30)), temperature, and electronic parameters (Hammett σ) .
- Model training: Use random forest or neural networks (Python: scikit-learn, TensorFlow) to predict yields and byproducts .
- Validation: Compare ML predictions with 10 novel experiments; refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
